methyl N-(4-bromo-3-fluorophenyl)carbamate
Overview
Description
Methyl N-(4-bromo-3-fluorophenyl)carbamate is a chemical compound with the molecular formula C8H7BrFNO2 . It has an average mass of 248.049 Da and a monoisotopic mass of 246.964417 Da . The systematic name for this compound is Methyl (4-bromo-3-fluorophenyl)carbamate .
Molecular Structure Analysis
The molecular structure of methyl N-(4-bromo-3-fluorophenyl)carbamate can be represented by the SMILES notation: COC(=O)Nc1ccc(c(c1)F)Br . The InChI representation is: InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 230.5±30.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.7±3.0 kJ/mol . The flash point is 93.2±24.6 °C . The index of refraction is 1.584 . The molar refractivity is 50.0±0.3 cm3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Pharmacological Characterization
Methyl N-(4-bromo-3-fluorophenyl)carbamate has been involved in the synthesis and pharmacological characterization of certain compounds. For example, it played a role in the creation of N-substituted 3-(4-fluorophenyl)tropane derivatives, which displayed binding characteristics similar to cocaine and had a higher affinity at cocaine recognition sites. This research provides insights into the development of high-affinity ligands for the cocaine receptor (Milius, Saha, Madras, & Neumeyer, 1991).
Analytical Chemistry and Detection Techniques
In analytical chemistry, the compound has been used in a high-performance liquid chromatographic (HPLC) technique for the determination of carbamate insecticides. The technique involves separation on specific bonded packing with a gradient mobile phase and detection at nanogram levels using a fluorescence detector. This application highlights its role in the selective and sensitive analysis of carbamate insecticides (Krause, 1979).
Chiral Stationary Phases in Chromatography
Methyl N-(4-bromo-3-fluorophenyl)carbamate derivatives have been used to create chiral stationary phases for HPLC. These derivatives demonstrated excellent chiral recognition abilities and were effective in resolving some racemates better than other phenylcarbamate derivatives (Chankvetadze et al., 1997).
Fungal Resistance in Wood Preservation
Studies have shown that methyl fluorophenyl carbamates, including those with bromo and fluoro substituents, can enhance the fungal resistance of wood. Their effectiveness as wood preservatives was noted to increase with the number of fluorine substitutions on the phenyl ring. This finding is significant in the field of wood preservation and protection against fungal attacks (Chen, Rowell, & Ellis, 1990).
Antipathogenic and Antimicrobial Properties
Research has identified the antipathogenic and antimicrobial properties of compounds containing elements similar to methyl N-(4-bromo-3-fluorophenyl)carbamate. These compounds, including various fluorophenyl derivatives, exhibited significant activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. This aspect has potential implications for the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antinociceptive Activities
Some derivatives of methyl N-(4-bromo-3-fluorophenyl)carbamate have shown antinociceptive activities in studies. These activities were observed in various tests like the formalin and hot plate tests in mice, indicating their potential therapeutic applications in pain management (Masocha, Kombian, & Edafiogho, 2016).
Environmental Impact and Safety
In the context of environmental safety, studies have found that certain fluorophenyl carbamates, similar to methyl N-(4-bromo-3-fluorophenyl)carbamate, exhibit lower environmental impacts and reduced toxicity to non-target organisms compared to other chemical controls. This characteristic is crucial in the development of safer nematicides and pesticides (Kearn, Ludlow, Dillon, O’Connor, & Holden-Dye, 2014).
properties
IUPAC Name |
methyl N-(4-bromo-3-fluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQFMIYZLHXFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(4-bromo-3-fluorophenyl)carbamate |
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